Dimethylammonium dimethylcarbamate

描述

Evolution of Research on Dimethylammonium Dimethylcarbamate (B8479999) as a Reversible Ionic Liquid System

The study of Dimethylammonium dimethylcarbamate has evolved significantly, particularly concerning its behavior as a reversible ionic liquid. Ionic liquids (ILs) are salts with melting points below 100 °C, composed entirely of ions. mdpi.com DIMCARB fits this description and is formed when dimethylamine (B145610) and carbon dioxide react, typically in a 2:1 adduct, creating a liquid at ambient temperature. researchgate.net

The reversibility of this system is a key area of research. The liquid state is often a mixture of the neutral dimethylcarbamic acid and the salt, this compound. researchgate.net This equilibrium is sensitive to temperature. At approximately 60°C, the ionic liquid decomposes, which enables its purification through a process akin to distillation. researchgate.net This thermal reversibility distinguishes it from many other ionic liquids and is a focal point of investigation. Research has also explored the creation of similar reversible ionic liquids from various other secondary amines and even chiral silylated amines, which can be prepared from bio-renewable sources like amino acids. researchgate.net These studies highlight the potential for creating tailored ionic liquids with specific properties for applications in catalysis and synthesis. researchgate.net

Scope and Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemistry is multifaceted, stemming from its versatile properties as both a solvent and a reactive agent. sigmaaldrich.comchemicalbook.com It is widely employed as a reusable reaction medium and a solvent for various chemical transformations. sigmaaldrich.comsigmaaldrich.com

Specific applications documented in scientific literature include:

Synthesis of Amides: DIMCARB can serve as a dimethylamine equivalent, reacting with carboxylic acids to produce N,N-dimethyl amides. sigmaaldrich.com

Nanostructure Synthesis: It has been used as a medium for the synthesis of silver (Ag) and gold (Au) nanostructures. chemicalbook.comsigmaaldrich.com

Catalysis: The compound acts as a reusable reaction medium for the synthesis of monoarylidene cyclopentanones. chemicalbook.comsigmaaldrich.com In some reactions, it is not merely a solvent but a precursor to the actual catalyst. researchgate.net

Extraction: It is utilized in the distillation extraction of tannins from plant materials. chemicalbook.comsigmaaldrich.com

Electrochemistry: Researchers have employed it for the electrodeposition of silver or lead on glassy carbon and mercury film electrodes. chemicalbook.comsigmaaldrich.com

Complex Molecule Synthesis: It serves as an ionic liquid for the synthesis of complex structures like cup-shaped calix chemicalbook.comarenes bearing ketocyanine fluorophore fragments. sigmaaldrich.comchemicalbook.com

The compound's ability to be easily separated from reaction products due to its thermal decomposition makes it a valuable tool in developing more efficient and cleaner chemical processes. researchgate.net

Academic Research Trajectories for this compound: A Historical Overview

Academic and industrial interest in this compound can be traced back several decades. A patent filed in 1957 describes a process and apparatus for the synthesis of liquid this compound from the exothermic reaction between dimethylamine and carbon dioxide, highlighting early industrial interest in its production. google.com

Early research focused on its fundamental properties and its utility as a source of dimethylamine. For instance, it was identified as a useful reagent for the Willgerodt-Kindler synthesis of N,N-dimethylthiocarboxamides. researchgate.net Investigations into its unusual properties, such as its liquid state and distillability, set it apart from other ammonium (B1175870) carbamates. researchgate.net

More recent research trajectories have shifted towards its application as a "switchable" or "reversible" solvent. A 2007 study detailed the preparation of switchable-polarity solvents using a single liquid component like DIMCARB. sigmaaldrich.com This paradigm involves switching the solvent's properties (e.g., polarity) through the addition or removal of a trigger, such as CO2. This evolution in research demonstrates a clear path from understanding the fundamental characteristics of DIMCARB to exploiting its unique properties for advanced applications in modern chemistry.

Emerging Paradigms for this compound in Sustainable Chemical Processes

In the quest for greener and more sustainable chemical processes, this compound presents several advantages. Its formation from carbon dioxide, a greenhouse gas, and its subsequent use in synthesis represents a form of CO2 utilization. researchgate.netrsc.org

A significant emerging paradigm is its use in catalyst recycling systems, which is a cornerstone of green chemistry. For example, it has been successfully applied as a reactive ionic liquid in the homogeneous ruthenium-catalyzed alcohol amination. researchgate.net By creating a biphasic system, researchers were able to obtain a pure product phase without using additional volatile organic compounds (VOCs). This strategy allowed the catalyst to be reused in multiple cycles, dramatically increasing its productivity. researchgate.net The ability of DIMCARB to be removed by a simple temperature change avoids the energy-intensive and often polluting solvent removal steps common in traditional chemical synthesis. researchgate.net This aligns perfectly with the principles of sustainable chemistry, which aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₄N₂O₂ | chemicalbook.comnih.gov |

| Linear Formula | (CH₃)₂NH · (CH₃)₂NCOOH | sigmaaldrich.comsigmaaldrich.comavantorsciences.com |

| Molecular Weight | 134.18 g/mol | chemicalbook.comsigmaaldrich.comnih.gov |

| Appearance | Clear colorless to light yellow liquid | chemicalbook.comavantorsciences.com |

| Density | 1.05 g/mL at 25 °C | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| Boiling Point | 60-61 °C | sigmaaldrich.comsigmaaldrich.comvwr.com |

| Refractive Index | n20/D 1.454 | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |

| CAS Number | 4137-10-4 | chemicalbook.comsigmaaldrich.comnih.gov |

Table 2: Research Applications of this compound

| Application Area | Specific Use | Key Finding/Advantage | Source(s) |

| Organic Synthesis | Reagent for N,N-dimethyl amide synthesis | Serves as a useful dimethylamine equivalent for reacting with carboxylic acids. | sigmaaldrich.com |

| Reagent for Willgerodt-Kindler reaction | Useful for the synthesis of N,N-dimethylthiocarboxamides. | researchgate.net | |

| Catalysis | Reusable reaction medium | Enables catalyst recycling in alcohol amination, increasing productivity fivefold without VOCs. | researchgate.net |

| Medium for monoarylidene cyclopentanone (B42830) synthesis | Acts as a reusable medium for the reaction. | chemicalbook.comsigmaaldrich.com | |

| Materials Science | Synthesis of Ag and Au nanostructures | Provides a suitable ionic liquid environment for nanoparticle formation. | chemicalbook.comsigmaaldrich.com |

| Extraction | Extraction of tannins from plant materials | Functions as an effective extractant. | sigmaaldrich.comsigmaaldrich.com |

| Electrochemistry | Electrodeposition of metals | Used for depositing silver or lead on various electrodes. | sigmaaldrich.comsigmaaldrich.com |

| Green Chemistry | CO₂ Capture and Utilization | Formed from CO₂ and can be used as a reagent, representing a CO₂ utilization pathway. | researchgate.netresearchgate.net |

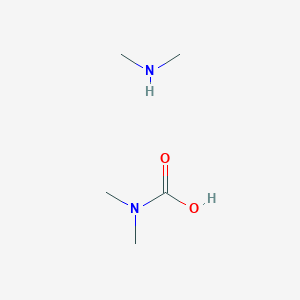

Structure

2D Structure

属性

IUPAC Name |

dimethylcarbamic acid;N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYXHCMRGZVYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.CN(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8073974 | |

| Record name | Dimethylammonium dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4137-10-4 | |

| Record name | Dimethylammonium dimethylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4137-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, dimethyl-, compd. with dimethylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004137104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylammonium dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of Dimethylammonium Dimethylcarbamate Formation

Direct Synthesis Pathways from Dimethylamine (B145610) and Carbon Dioxide

The most direct and common method for synthesizing dimethylammonium dimethylcarbamate (B8479999) involves the exothermic reaction between dimethylamine and carbon dioxide. google.comchemcess.com This reaction forms a 2:1 adduct, which exists as a liquid at ambient temperature. researchgate.net

Experimental Protocols for Dimethylammonium Dimethylcarbamate Synthesis

Several experimental protocols have been developed for the synthesis of this compound. A straightforward laboratory-scale method involves the addition of dry ice (solid carbon dioxide) to a solution of dimethylamine in a non-polar, aprotic organic solvent. researchgate.net Another established method consists of introducing gaseous dimethylamine into a flask containing dry ice and subsequently warming the mixture. researchgate.net

For larger-scale or continuous production, more controlled processes have been devised. One such process involves maintaining separate pressurized sources of liquid dimethylamine and liquid carbon dioxide. google.com These reactants are then separately expanded and brought into a reaction zone. google.com The reaction can be conducted at temperatures around 120-130°F (approximately 49-54°C), which allows the product, this compound, to be continuously separated as a liquid phase, while any unreacted dimethylamine and carbon dioxide remain in the gaseous phase, simplifying purification. google.com

A key aspect of these protocols is the management of the exothermic nature of the reaction. google.com Heat exchangers can be employed within the reactor to utilize the heat of reaction to vaporize the incoming reactants, thereby controlling the temperature and improving efficiency. google.com

Influence of Reaction Conditions on this compound Formation Efficiency

The efficiency of this compound formation is significantly influenced by the reaction conditions. The reaction between gaseous carbon dioxide and dimethylamine proceeds quantitatively at 45°F (approximately 7°C). google.com However, conducting the reaction at higher temperatures, such as 120-130°F (49-54°C), facilitates phase separation, with the product remaining as a liquid and unreacted components as gases. google.com

| Parameter | Condition | Effect on Synthesis |

| Temperature | 45°F (7°C) | Quantitative reaction google.com |

| 120-130°F (49-54°C) | Facilitates phase separation (liquid product, gaseous reactants) google.com | |

| Pressure | ~35 p.s.i.a. (for dimethylamine) | Maintained for controlled reaction google.com |

| ~950 p.s.i.a. (for carbon dioxide) | Maintained for controlled reaction google.com | |

| Phase | Gaseous Reactants, Liquid Product | Simplifies product purification google.com |

| Solvent | Anhydrous, non-polar, aprotic | Prevents formation of carbonate byproducts chemcess.comresearchgate.net |

Quantum Chemical Studies on the Mechanism of this compound Formation

Quantum chemical studies provide valuable insights into the reaction mechanism at a molecular level, helping to understand the intricate steps involved in the formation of this compound.

Re-evaluation of Proposed Formation Mechanisms for this compound

Theoretical investigations using methods like Density Functional Theory (DFT) have been employed to study the reaction between carbon dioxide and dimethylamine (DMA) clusters. nih.gov These studies have revealed that the size of the dimethylamine cluster is a key parameter that modulates the conversion of CO2, both energetically and structurally. nih.gov The ultimate product of the reaction between CO2 and (DMA)n (where n=1-3) is carbamic acid when n=1, and carbamic acid in non-covalent interaction with a DMA monomer or dimer for n=2 and 3. nih.gov The reaction with a single DMA monomer proceeds through two transition states. nih.gov

Theoretical Modeling of Initial Coordination and Adduct Formation

Theoretical models focus on the initial interactions between the reactant molecules. For the reaction to occur, a dative C-N bond must be formed, followed by a proton transfer. nih.gov The initial step involves the formation of a complex between CO2 and a DMA cluster. nih.gov For a single DMA molecule, this is a simple CO2:DMA complex. nih.gov For a DMA dimer, the initial structure is a complex formed between CO2 and the dimer. nih.gov In the case of a trimer, the starting point is a cyclic complex of one carbon dioxide molecule and three dimethylamine molecules linked by non-covalent interactions. nih.gov These computational approaches help in understanding the structural arrangements and energetic favorability of the intermediate steps leading to the final product.

Alternative Synthesis Approaches and Catalytic Routes to this compound Precursors

While the direct reaction of dimethylamine and carbon dioxide is the primary route to this compound, research has also explored its role as a precursor in other synthetic transformations. For instance, this compound can be used in the synthesis of dimethylformamide (DMF). researchgate.net In these processes, cheap and simple catalysts like Cu/ZnO have been shown to be effective and recyclable, achieving high yields of DMF from CO2, H2, and dimethylamine, where DIMCARB is an intermediate. researchgate.net

The study of catalytic systems for the conversion of CO2 and amines into valuable chemicals is an active area of research. While not directly synthesizing this compound, these studies provide insights into the reactivity of the CO2-amine system and may open avenues for alternative or more efficient production methods in the future.

Spectroscopic and Structural Elucidation of Dimethylammonium Dimethylcarbamate

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of dimethylammonium dimethylcarbamate (B8479999) and studying its dynamic behavior in solution. In the ¹H NMR spectrum, distinct signals are observed for the protons of the dimethylammonium cation and the dimethylcarbamate anion. Similarly, the ¹³C NMR spectrum shows separate resonances for the carbon atoms in each ionic component, confirming the presence of both the dimethylammonium and dimethylcarbamate species. docbrown.info

Dynamic NMR (DNMR) studies can provide insights into the conformational equilibria of the molecule. researchgate.net For instance, temperature-dependent NMR experiments can reveal information about the rotation around the C-N bonds and the proton exchange dynamics between the dimethylammonium cation and any residual water or amine. researchgate.net

A representative, though not specific to this exact molecule, ¹H and ¹³C NMR data assignment for a related compound is presented in the table below to illustrate the type of information obtained from these analyses. mdpi.com

Table 1: Illustrative NMR Data Assignment

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ (cation) | Value | Value |

| N-H (cation) | Value | - |

| N-CH₃ (anion) | Value | Value |

| C=O (anion) | - | Value |

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. ksu.edu.sanih.govstellarnet.us In dimethylammonium dimethylcarbamate, these methods are particularly useful for analyzing the hydrogen bonding interactions between the dimethylammonium cation and the dimethylcarbamate anion.

The IR spectrum of secondary amines like dimethylamine (B145610), a precursor to the cation, typically shows a broad N-H stretching vibration band in the region of 3300-3500 cm⁻¹ due to hydrogen bonding. docbrown.info In the salt, the N-H stretching band of the dimethylammonium cation is expected to be prominent and its position and broadness can provide information about the strength of the hydrogen bonds with the carboxylate group of the dimethylcarbamate anion. youtube.comyoutube.com The C=O stretching vibration of the carbamate (B1207046) group, typically found in the region of 1650-1550 cm⁻¹, is also sensitive to hydrogen bonding. docbrown.info

Raman spectroscopy, which is sensitive to changes in polarizability, can provide complementary information, particularly for symmetric vibrations and skeletal modes that may be weak in the IR spectrum. ksu.edu.saspectroscopyonline.com The analysis of both IR and Raman spectra allows for a more complete picture of the vibrational landscape and the nature of the intermolecular forces within the compound. e-bookshelf.de

Table 2: Key Vibrational Modes in this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Information Gained |

|---|---|---|---|

| N-H stretch (cation) | 3300-3500 | IR, Raman | Strength of N-H···O hydrogen bonds |

| C-H stretch (methyl groups) | 2800-3000 | IR, Raman | Presence of methyl groups |

| C=O stretch (anion) | 1550-1650 | IR | Environment of the carbonyl group, hydrogen bonding |

| C-N stretch | 1020-1250 | IR, Raman | Skeletal structure of the ions |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The hydrogen bonding interactions in solid this compound lead to the formation of discrete dimeric units. researchgate.netresearchgate.net These dimers are formed through hydrogen bonds connecting adjacent ion pairs. researchgate.net Further interactions between these dimers can lead to the formation of larger aggregates, such as tetramers, which contribute to the stability of the crystal structure. nih.govnih.gov The specific arrangement and stability of these configurations are determined by the geometry of the hydrogen bonds and other weaker intermolecular forces. nih.gov

Table 3: Crystallographic Data for a Related Dimethylammonium Salt

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.5729 (15) |

| b (Å) | 8.6857 (11) |

| c (Å) | 16.701 (2) |

| Z | 4 |

Data for dimethyl ammonium (B1175870) 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate, illustrating typical crystallographic parameters. niscpr.res.in

Computational Approaches to Molecular Geometry and Conformation

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties. researchgate.net Density Functional Theory (DFT) and other quantum chemical methods can be used to optimize the molecular geometry of this compound and to explore its conformational landscape. researchgate.netmdpi.comresearchgate.net

These calculations can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. researchgate.net Furthermore, computational models can be used to calculate vibrational frequencies, which can aid in the assignment of experimental IR and Raman spectra. chemrxiv.org Theoretical studies can also provide insights into the relative energies of different conformers and the energy barriers for conformational changes, offering a deeper understanding of the molecule's dynamic behavior. capes.gov.br Molecular dynamics simulations can be employed to study the stability of larger assemblies like dimers and tetramers. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Equilibrium Studies

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. bgu.ac.il By applying Newton's laws of motion, MD simulations provide a detailed, atomic-level view of the dynamic evolution of a system, allowing for the study of complex processes and the prediction of thermodynamic equilibrium properties. researchgate.net

Dynamic Behavior

MD simulations model the behavior of a system by calculating the forces between particles and using these forces to simulate their subsequent motion. ajchem-a.com For this compound, a simulation would typically start with the molecules arranged in a simulation box with periodic boundary conditions to mimic a larger system. ajchem-a.com The interactions between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. The simulation proceeds in a series of small time steps (on the order of femtoseconds), and at each step, the forces on each atom are calculated, and their positions and velocities are updated. researchgate.net This generates a trajectory that describes how the system evolves, revealing dynamic processes such as conformational changes, diffusion, and intermolecular interactions between the dimethylammonium and dimethylcarbamate ions.

Table 3: Typical Parameters for an MD Simulation of this compound Note: This table is illustrative and represents typical parameters for setting up an MD simulation.

| Parameter | Value | Description |

| System | This compound in water | The compound is solvated to mimic solution conditions. |

| Force Field | CHARMM36 / AMBER | A set of parameters defining interatomic potentials. |

| Simulation Box | 50 Å x 50 Å x 50 Å (Cubic) | The periodic cell containing the molecules. |

| Temperature | 298 K (25 °C) | Maintained using a thermostat (e.g., Nosé-Hoover). |

| Pressure | 1 atm | Maintained using a barostat (e.g., Parrinello-Rahman). |

| Time Step | 2 fs | The interval between successive calculations of forces and positions. |

| Simulation Length | 100 ns | The total duration of the simulated trajectory. |

Equilibrium Studies

A primary goal of many MD simulations is to sample the equilibrium state of a system. nih.gov A system in a simulation is considered to have reached equilibrium when its macroscopic properties, such as energy and pressure, no longer show systematic drift and instead fluctuate around a stable average. researchgate.netrsc.org Reaching this state is crucial for accurately calculating thermodynamic averages and understanding the stable configurations a molecule is likely to adopt. nih.gov For this compound, equilibrium simulations can be used to study properties like the radial distribution functions between ions, the structure of the surrounding solvent, and the average interaction energies, providing a comprehensive picture of its behavior in a condensed phase.

Thermodynamics and Kinetics of Dimethylammonium Dimethylcarbamate Equilibria

Dynamic Equilibrium Between Dimethylammonium Dimethylcarbamate (B8479999), Dimethylamine (B145610), and Carbon Dioxide

2 (CH₃)₂NH (g) + CO₂ (g) ⇌ [(CH₃)₂NH₂]⁺[(CH₃)₂NCOO]⁻ (l)

This equilibrium is notable because the product is a liquid at ambient temperature, while the reactants are gases. researchgate.net The compound is stable as an ionic pair in liquid form up to approximately 60°C, beyond which it readily dissociates. researchgate.net This property allows it to be "distilled" by heating to separate the components and then re-associated by cooling. nih.gov

The equilibrium is characterized by continuous forward (re-association) and reverse (dissociation) reactions. Quantitatively, the system is a stoichiometric salt, resulting from a 2:1 molar ratio of dimethylamine to carbon dioxide. nih.gov The process involves the nucleophilic attack of the nitrogen atom in dimethylamine on the carbon atom of carbon dioxide. This initially forms a zwitterion or a carbamic acid intermediate, which is then deprotonated by a second molecule of dimethylamine to form the stable dimethylammonium and dimethylcarbamate ion pair.

The extent of dissociation is highly dependent on the physical conditions of the system. While specific equilibrium constants (Keq) under various conditions are determined through detailed experimental measurements, the stoichiometry provides a clear quantitative basis for the association process.

The position of the equilibrium is sensitive to changes in temperature and pressure, in accordance with Le Châtelier's Principle. solubilityofthings.comlibretexts.org

Temperature: The dissociation of DIMCARB into dimethylamine and carbon dioxide is an endothermic process (absorbs heat), as evidenced by the fact that heating the compound above 60°C causes it to revert to its gaseous components. researchgate.netnih.gov Consequently, the formation of DIMCARB is an exothermic process (releases heat). An increase in temperature will shift the equilibrium to the left, favoring the dissociation into reactants. Conversely, a decrease in temperature will shift the equilibrium to the right, favoring the formation of the liquid product. libretexts.org

Pressure: The forward reaction involves the conversion of three moles of gas into a liquid product, resulting in a significant reduction in the number of gas molecules. researchgate.net An increase in external pressure will shift the equilibrium to the side with fewer moles of gas to counteract the change. solubilityofthings.comlibretexts.org Therefore, higher pressures favor the formation of dimethylammonium dimethylcarbamate (shifting the equilibrium to the right). Lower pressures will favor the dissociation of the compound into dimethylamine and carbon dioxide (shifting the equilibrium to the left).

The following table summarizes the effects of these parameters on the equilibrium:

| Condition Change | Shift in Equilibrium | Favored Reaction | Result |

|---|---|---|---|

| Increase Temperature | Left | Dissociation (Endothermic) | Increased concentration of Dimethylamine and Carbon Dioxide |

| Decrease Temperature | Right | Formation (Exothermic) | Increased concentration of this compound |

| Increase Pressure | Right | Formation | Increased concentration of this compound |

| Decrease Pressure | Left | Dissociation | Increased concentration of Dimethylamine and Carbon Dioxide |

Kinetic Studies of this compound Reactions

Kinetic studies focus on the rate at which the equilibrium is established. The reaction between an amine and carbon dioxide is a multi-step process involving intermediates.

A reaction mechanism describes the sequence of elementary steps that occur during a chemical reaction. khanacademy.org For the formation of carbamates, the rate law is generally found to be first order with respect to both the amine and carbon dioxide concentration. researchgate.net The rate law for the reaction of amines with carbon dioxide can be expressed as: rate = k_amine[R₂NH][CO₂] researchgate.net

The activation energy (Ea or ΔG‡) is the minimum energy required for a reaction to occur. Theoretical calculations have provided insight into the energy barriers for the reaction between carbon dioxide and dimethylamine. The reaction is significantly more favorable when a second dimethylamine molecule is present to assist in proton transfer. nih.gov

The following table presents calculated activation free energies (ΔG‡) for the reaction, highlighting the catalytic effect of a second amine molecule. nih.gov

| Reaction | Description | Activation Free Energy (ΔG‡) |

|---|---|---|

| CO₂ + (CH₃)₂NH | Reaction with a single dimethylamine molecule (monomer) | ~38 kcal/mol |

| CO₂ + [(CH₃)₂NH]₂ | Reaction with a dimethylamine dimer | ~11 kcal/mol |

The substantially lower activation energy for the reaction with the dimethylamine dimer indicates a much higher rate constant and a kinetically more viable pathway. nih.gov Thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) can be determined by studying the effect of temperature on the equilibrium constant, though specific values for this system require detailed calorimetric or spectroscopic analysis. sci-hub.se

Intermolecular Interactions and Self-Association Phenomena in this compound Systems

The physical state and properties of DIMCARB as a liquid at room temperature are dictated by strong intermolecular forces. The primary interactions are the ionic bonds between the dimethylammonium cation and the dimethylcarbamate anion.

Furthermore, single-crystal X-ray diffraction studies have revealed significant self-association through hydrogen bonding. researchgate.netnih.gov The solid-state structure shows that the salt crystallizes as dimers. researchgate.net These dimers are formed by a network of four hydrogen bonds between two dimethylammonium cations and two dimethylcarbamate anions, creating a stable 12-membered ring. nih.gov This strong, specific intermolecular interaction is a key feature stabilizing the compound. In the liquid state, these and other forms of self-association contribute to its properties, distinguishing it from volatile organic compounds and conventional ionic liquids. nih.govrsc.org

Role of Dimethylammonium Dimethylcarbamate in Carbon Dioxide Capture and Conversion Technologies

Dimethylammonium Dimethylcarbamate (B8479999) as a Reactive Carbon Dioxide Capture Agent

The integration of CO₂ capture and its subsequent conversion into useful products is a process known as reactive capture. acs.orgnrel.gov This approach offers the potential for significant energy savings compared to traditional methods that involve separate capture and release steps. acs.org Dimethylammonium dimethylcarbamate plays a central role in this strategy, acting as an intermediate that effectively captures CO₂ and prepares it for conversion.

Mechanisms of CO₂ Absorption and Carbamate (B1207046) Salt Formation

The capture of carbon dioxide by primary and secondary amines, such as dimethylamine (B145610), primarily proceeds through the formation of an ammonium (B1175870) carbamate salt. nih.gov This reaction is a result of the nucleophilic attack of the amine on the carbon atom of the CO₂ molecule. nih.gov In the case of dimethylamine, this reaction yields this compound. nih.gov

The mechanism is understood to involve a concerted process where a second amine molecule assists in the proton transfer, leading to the formation of the carbamate anion and the dimethylammonium cation. nih.gov This process is generally favored over the reaction with water, especially in non-aqueous or low-water conditions, as amines are typically more basic and nucleophilic. nih.gov

Table 1: Key Reactions in CO₂ Capture by Dimethylamine

| Reaction | Description |

| 2 R₂NH + CO₂ ⇌ R₂NH₂⁺ + R₂NCO₂⁻ | Formation of this compound from dimethylamine and carbon dioxide. |

Note: R represents a methyl group in the context of dimethylamine.

Reversible CO₂ Release and Regeneration Strategies

A critical aspect of carbon capture technologies is the ability to regenerate the capture agent and release the CO₂ in a controlled manner. For this compound, this process is typically achieved through thermal means. researchgate.net Applying mild heat or reducing the pressure can shift the equilibrium of the reaction, causing the carbamate salt to decompose back into dimethylamine and CO₂. researchgate.net This reversibility allows for the recovery of the amine for reuse in subsequent capture cycles. researchgate.net

Recent research has also explored innovative, non-thermal regeneration strategies. One such approach involves the use of photoswitchable molecules. These molecules, when tuned to the appropriate acidity, can trigger the on-demand release of CO₂ using sunlight as the sole stimulus, offering a potentially more energy-efficient alternative to thermal regeneration. nih.gov

Catalytic Hydrogenation of Captured Carbon Dioxide mediated by this compound

Once captured in the form of this compound, the CO₂ can be directly converted into valuable C1 products like methanol (B129727) and formate (B1220265) through catalytic hydrogenation. This integrated approach bypasses the energy-intensive step of releasing pure CO₂. scilit.com

Homogeneous Catalysis with Transition Metal Complexes (e.g., Ruthenium-based Catalysts)

Homogeneous catalysts, particularly those based on transition metals like ruthenium and rhodium, have proven effective in the hydrogenation of CO₂ derivatives. libretexts.orgwiley-vch.de Wilkinson's catalyst, a rhodium complex, is a well-known example of a homogeneous hydrogenation catalyst. libretexts.orgwiley-vch.de

In the context of this compound hydrogenation, homogeneous ruthenium complexes have demonstrated high efficacy. nih.gov These catalysts operate under basic reaction conditions and can achieve high conversion rates of CO₂ into a mixture of methanol and dimethylformamide. nih.gov The use of such catalysts is advantageous due to their high selectivity and ability to function under milder conditions compared to heterogeneous catalysts. youtube.com

Mechanistic Pathways for Methanol and Formate Production from this compound

The hydrogenation of this compound to methanol and formate involves a tandem catalytic process. Dimethylamine plays a dual role: it first reacts with CO₂ to form the carbamate salt and then intercepts the intermediate formic acid to produce dimethylformamide. nih.gov

The proposed pathway to methanol involves the initial hydrogenation of the carbamate to formate. This is followed by the subsequent hydrogenation of formate to formaldehyde (B43269) and then to methanol. While some studies suggest the direct hydrogenation of formate to methanol is not feasible due to high activation barriers, others propose that surface oxygen or water-derived species on the catalyst may play a crucial role in facilitating this conversion. tudelft.nl

The formation of formate is a key step in this process. It can be produced through the direct catalytic hydrogenation of CO₂ captured by the amine. nih.gov The reaction proceeds via the formation of a zwitterionic intermediate on the catalyst surface, which is then hydrogenated. nih.gov

Table 2: Products from the Hydrogenation of this compound

| Product | Significance |

| Methanol | A key platform chemical and a potential fuel. nih.govtudelft.nl |

| Formate | A valuable chemical feedstock and a potential hydrogen storage medium. tudelft.nlnih.gov |

| Dimethylformamide | A common solvent and chemical intermediate. nih.gov |

Computational Mechanistic Studies of C-O and C-N Bond Cleavage in Dimethylcarbamate Hydrogenation

Computational studies, such as those employing Density Functional Theory (DFT), have provided valuable insights into the reaction mechanisms at a molecular level. While specific computational studies focusing solely on the C-O and C-N bond cleavage in dimethylcarbamate hydrogenation are not extensively detailed in the provided search results, related research on carbamate and urea (B33335) hydrogenation offers relevant information.

For instance, studies on the hydrogenation of carbamates catalyzed by manganese pincer complexes suggest a mechanism involving a Mn-H complex. weizmann.ac.il This highlights the role of the metal catalyst in activating the C-O and C-N bonds. The cleavage of these bonds is a critical step in the conversion of the carbamate to methanol and the corresponding amine. The hydrogenation of these challenging carbonyl compounds is a significant step towards sustainable chemical production from CO₂. weizmann.ac.il

Electrochemical Reduction of Carbon Dioxide in this compound

Investigation of Metal Electrodes for CO2 Reduction Efficacy

A critical factor in the efficacy of CO2 electrochemical reduction is the choice of the metal electrode, which acts as a catalyst. nih.gov Extensive research has been conducted to identify which metals can effectively catalyze the reduction of CO2 in a dimcarb medium. In one comprehensive study, 17 different metal electrodes were investigated to determine their catalytic activity. nih.govdntb.gov.ua

The investigation revealed a clear distinction in performance among the metals. A significant number of the tested metals were found to be ineffective for CO2 reduction. Instead of catalyzing the desired reaction, these electrodes predominantly facilitated the reduction of available protons in the dimcarb to produce hydrogen gas. nih.govdntb.gov.ua This competing hydrogen evolution reaction (HER) is a common challenge in electrochemical CO2 reduction. nih.gov

Conversely, a select group of metals demonstrated the ability to catalyze the reduction of CO2. These metals successfully directed the electrochemical process toward the formation of carbon-based products rather than just hydrogen. nih.govdntb.gov.ua The applied potential was observed to have a minimal effect on the distribution of the reduction products across all tested metals. nih.govdntb.gov.ua

The performance of the various metal electrodes tested in this compound is summarized below:

| Electrode Performance | Metal Electrodes | Primary Reaction Observed |

| Effective for CO2 Reduction | Indium (In), Tin (Sn), Zinc (Zn), Silver (Ag), Gold (Au) | Catalyzed the reduction of CO2 to carbon monoxide and formate. nih.govdntb.gov.ua |

| Ineffective for CO2 Reduction | Aluminum (Al), Bismuth (Bi), Lead (Pb), Copper (Cu), Nickel (Ni), Palladium (Pd), Platinum (Pt), Iron (Fe), Molybdenum (Mo), Titanium (Ti), Zirconium (Zr) | Predominantly reduced protons to produce hydrogen gas. nih.govdntb.gov.ua |

Product Selectivity (e.g., Carbon Monoxide, Formate) in Electrochemical Systems

Product selectivity is a key metric in evaluating the success of an electrochemical CO2 reduction system, as it determines the purity and value of the resulting chemical feedstock. nih.gov In the context of using this compound, the primary products formed from CO2 reduction are carbon monoxide (CO) and formate ([HCOO]⁻). nih.govdntb.gov.ua

The metals that were effective in catalyzing CO2 reduction—indium, tin, zinc, silver, and gold—all produced a combination of these two products, though with varying efficiencies. nih.govdntb.gov.ua Among these, indium (In) was identified as the most effective electrocatalyst for CO2 reduction in the dimcarb system. nih.govdntb.gov.ua

At a potential of -1.34 V (versus the cobaltocenium/cobaltocene redox couple), the indium electrode achieved Faradaic efficiencies of approximately 45% for the generation of carbon monoxide and 40% for the generation of formate. nih.govdntb.gov.ua This high efficiency for valuable C1 chemicals underscores the potential of using indium electrodes in this specific ionic liquid. The experiments were conducted with a dimethylamine to CO2 ratio of less than 1.8:1. nih.govdntb.gov.ua

The product selectivity for the effective metal electrodes in this compound is detailed in the table below:

| Metal Electrode | Primary Reduction Product | Secondary Reduction Product |

| Indium (In) | Carbon Monoxide (CO) | Formate ([HCOO]⁻) |

| Tin (Sn) | Carbon Monoxide (CO) | Formate ([HCOO]⁻) |

| Zinc (Zn) | Carbon Monoxide (CO) | Formate ([HCOO]⁻) |

| Silver (Ag) | Carbon Monoxide (CO) | Formate ([HCOO]⁻) |

| Gold (Au) | Carbon Monoxide (CO) | Formate ([HCOO]⁻) |

Dimethylammonium Dimethylcarbamate As a Catalytic and Reactive Medium in Organic Synthesis

Dimethylammonium Dimethylcarbamate (B8479999) as a "Distillable" Ionic Liquid Solvent and Catalyst

Dimethylammonium dimethylcarbamate is a notable example of a protic ionic liquid that possesses characteristics of both conventional ionic liquids and traditional molecular solvents. ionike.comnih.gov It is synthesized by the straightforward reaction of dimethylamine (B145610) and carbon dioxide. nih.govresearchgate.net The resulting liquid is not purely the this compound salt; rather, it exists as an equilibrium mixture of the salt and neutral dimethylcarbamic acid. ionike.comnih.gov This composition gives it unique properties, including high conductivity. sci-hub.se

A key feature of DIMCARB is its "distillability." Unlike many ionic liquids, which are non-volatile, DIMCARB can be recovered and purified through a process analogous to distillation. ionike.comsci-hub.se Upon heating to approximately 60°C, it decomposes into its constituent gases, dimethylamine and carbon dioxide. ionike.com These gases can then be recombined in a condenser to regenerate the liquid, facilitating its separation from reaction products and its reuse. ionike.comsci-hub.se This property makes it an environmentally attractive medium for chemical processes. nih.govsci-hub.se Beyond its role as a reusable solvent, DIMCARB also functions as a catalyst in various transformations and has been employed as a convenient and safe source of dimethylamine for synthetic purposes. dgmk.desci-hub.se

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates most or all of the starting materials' atoms. nih.gov The investigation into the catalytic mechanism of this compound has led to the development of a novel multi-component reaction. nih.gov Researchers have developed a new MCR for the direct synthesis of 2- or 4-substituted anilines using DIMCARB. nih.govnih.gov This process represents a significant advancement, consolidating multiple synthetic operations into a single, efficient step. nih.gov

The amination of alcohols is a crucial transformation in green chemistry for producing valuable amines from readily available starting materials. ionike.com this compound has been identified as a reactive ionic liquid (RIL) with applications in amination processes. dgmk.de In this context, it can function both as a substrate and as a medium to immobilize homogeneous catalysts, facilitating their separation and recycling. dgmk.de Specifically, DIMCARB has been studied for recycling a homogeneous palladium catalyst used in the hydroamination of β-farnesene and the telomerization of butadiene. dgmk.de While its application has been demonstrated in the context of amination reactions with alkenes and dienes, its specific use as a catalyst for the direct amination of alcohols is an area of ongoing investigation. dgmk.de

Role in the Synthesis of Specific Organic Compounds

DIMCARB serves as a key reagent or catalyst in the synthesis of several classes of organic compounds, demonstrating its utility in carbon-carbon bond formation and other important transformations.

This compound is an effective reusable reaction medium for synthesizing monoarylidene cycloalkanones. nih.gov It facilitates the direct, atom-economical Claisen-Schmidt condensation of cycloalkanones with aromatic aldehydes to produce α,β-unsaturated ketones. ionike.com This method avoids the need to pre-form a silyl (B83357) enol ether, simplifying the process. ionike.com

Furthermore, DIMCARB enables a direct, sequential approach to creating unsymmetrically substituted bis(arylidene)alkanones. This is achieved by first synthesizing the mono-condensed α,β-unsaturated ketone, which can then undergo a subsequent Claisen-Schmidt condensation with a different aldehyde to generate the unsymmetrical product in two efficient steps. ionike.com

Table 1: DIMCARB-Catalyzed Synthesis of Monoarylidene Cycloalkanones This table is representative of findings in the field and may not reflect a single study.

| Cycloalkanone | Aldehyde | Product | Yield (%) |

| Cyclopentanone (B42830) | Benzaldehyde | 2-Benzylidene-cyclopentanone | Good to Excellent ionike.com |

| Cyclohexanone | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)-cyclohexanone | Good to Excellent ionike.com |

| Cyclohexanone | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)-cyclohexanone | Good to Excellent ionike.com |

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding amides or thioamides. This compound has been shown to be a particularly advantageous reagent for this transformation, specifically for the synthesis of N,N-dimethylthiocarboxamides from ketones, sulfur, and an amine. dgmk.de In this reaction, DIMCARB acts as a preparatively useful source of dimethylamine. dgmk.de The reaction typically involves heating the aryl alkyl ketone with sulfur and DIMCARB.

Table 2: Application of DIMCARB in the Willgerodt-Kindler Reaction This table is based on the findings that DIMCARB is a useful reagent for this reaction type. dgmk.de

| Aryl Alkyl Ketone | Product (Thioamide) |

| Acetophenone | N,N-Dimethyl-2-phenylthioacetamide |

| Propiophenone | N,N-Dimethyl-2-phenylthiopropionamide |

| 4-Methylacetophenone | N,N-Dimethyl-2-(p-tolyl)thioacetamide |

DIMCARB is a valuable precursor and reagent in the synthesis of various carbamic acid derivatives and related compounds. nih.gov It can be employed as a dimethylamine equivalent, reacting with carboxylic acids to afford N,N-dimethyl amides. nih.gov Its utility also extends to the synthesis of ureas. ionike.com The liquid form of DIMCARB, being an equilibrium mixture of the salt and dimethylcarbamic acid, provides the reactive species necessary for these transformations. ionike.comnih.gov

Mechanistic Aspects of this compound in Catalytic Cycles

This compound (DIMCARB) presents a unique chemical profile, acting not merely as a solvent but also as a reactive species within catalytic cycles. Its composition, an adduct of dimethylamine and carbon dioxide, allows it to serve as a source of both amine and carbonyl functionalities. This dual nature, combined with its interaction with metal catalysts, opens distinct mechanistic pathways in organic synthesis.

Interplay with Transition Metal Catalysts

While specific, detailed studies on the direct mechanistic interplay of DIMCARB with transition metal catalysts are not extensively documented, its role can be inferred from the well-established principles of transition metal catalysis, particularly palladium-catalyzed reactions. In these catalytic cycles, DIMCARB has the potential to act as a ligand, a base, or a direct reactant.

The general mechanism for palladium-catalyzed carbonylation reactions involves several key steps: oxidative addition, migratory insertion of carbon monoxide (CO), and reductive elimination. The presence of ligands, typically phosphines, is crucial for stabilizing the palladium center and modulating its reactivity. In a reaction medium containing DIMCARB, the dimethylamine or the dimethylcarbamate anion can potentially coordinate with the transition metal center.

The equilibrium between DIMCARB and its components, dimethylamine and carbon dioxide, is a critical factor. The liberated dimethylamine can act as a nucleophile or a ligand. For instance, in palladium-catalyzed carbonylation, a ligand must often dissociate from the metal complex to allow for the coordination of CO or the nucleophilic attack. The components of DIMCARB could participate in these steps.

A proposed, albeit not definitively proven, interaction in a palladium-catalyzed process could involve the following:

Ligand Exchange: The dimethylamine generated from DIMCARB could displace another ligand on the palladium center.

Nucleophilic Attack: The dimethylamine can act as the nucleophile, attacking the metal-acyl intermediate to form the final amide product.

Base Functionality: The dimethylamine can also function as a base, which is often required in these catalytic cycles to neutralize acidic byproducts.

The nature of the interaction is likely dependent on the specific reaction conditions, including temperature, pressure, and the nature of the transition metal and its primary ligands. For example, in systems where a surrogate for carbon monoxide is used, such as dimethylformamide (DMF), the mechanism often involves the in situ generation of CO. nih.gov Given that DIMCARB is in equilibrium with CO2 and dimethylamine, it is conceivable that under certain catalytic conditions, it could be a source for these reactive species which then enter the catalytic cycle.

Role as Amine Source and Carbonyl Source in Reactions

This compound is a salt formed from the reaction of two equivalents of dimethylamine with one equivalent of carbon dioxide. Commercially available DIMCARB often contains a slight excess of dimethylamine, with a typical molar ratio of approximately 1.6:1 for dimethylamine to carbon dioxide. rsc.org This composition inherently positions DIMCARB as a potential source for both a nucleophilic amine and an electrophilic carbonyl group.

The equilibrium of DIMCARB in solution is key to its function as a dual reagent:

(CH₃)₂NH₂⁺(CH₃)₂NCO₂⁻ ⇌ 2(CH₃)₂NH + CO₂

This equilibrium allows for the controlled release of dimethylamine and carbon dioxide, which can then participate in subsequent reactions. This is particularly advantageous in processes where the slow addition of reagents is beneficial.

As an Amine Source:

The dimethylammonium cation can readily provide dimethylamine, a versatile nucleophile and building block in organic synthesis. This is evident in the synthesis of numerous pharmacologically active compounds that incorporate a dimethylamine moiety. nih.gov For instance, in the synthesis of certain pharmaceuticals, a dimethylammonium salt can be used directly as the source of the dimethylamine group. nih.gov

As a Carbonyl Source:

The dimethylcarbamate anion is formally a carboxylated amine. While less common as a direct carbonylating agent compared to reagents like phosgene (B1210022) or carbon monoxide, its decomposition to CO₂ allows it to participate in carboxylation reactions. In the presence of a suitable catalyst, the CO₂ released from DIMCARB can be incorporated into organic molecules.

Bifunctional Reactivity:

The potential for DIMCARB to act as a bifunctional reagent, delivering both an amine and a carbonyl source in a single transformation, is an area of synthetic interest. While explicit examples of this dual role in a single, concerted mechanistic step are not prevalent in the literature, its use in one-pot syntheses of heterocyclic compounds can be envisioned. For example, in the synthesis of certain nitrogen-containing heterocycles, the reaction could proceed through the initial formation of an intermediate by the reaction of a substrate with dimethylamine, followed by an intramolecular cyclization involving carboxylation by the CO₂ derived from DIMCARB.

The table below summarizes the reactive species derived from DIMCARB and their potential roles in organic synthesis.

| Reactive Species Derived from DIMCARB | Role in Organic Synthesis |

| Dimethylamine ((CH₃)₂NH) | Nucleophile, Base, Ligand |

| Carbon Dioxide (CO₂) | Carbonyl Source (Carboxylation) |

| Dimethylcarbamate Anion ((CH₃)₂NCO₂⁻) | Potential Nucleophile, Precursor to CO₂ |

The utility of DIMCARB as a reactive medium and reagent is a growing field of study, with its unique properties offering potential advantages in the development of green and efficient synthetic methodologies.

Advanced Applications and Material Science Research of Dimethylammonium Dimethylcarbamate

Utilization in Separation and Extraction Processes

The application of dimethylammonium dimethylcarbamate (B8479999) (DIMCARB) in separation and extraction processes showcases its potential as a green and effective solvent. Its utility is particularly noted in the extraction of natural products and the separation of biomolecules.

Extraction of Natural Components (e.g., Tannins from Plant Materials)

Dimethylammonium dimethylcarbamate has been successfully employed as a distillable ionic liquid for the extraction of hydrolysable tannins from plant sources. kit-technology.de Research has demonstrated its effectiveness at room temperature for extracting these valuable compounds from materials such as catechu (Acacia catechu) and myrobolan (Terminalia chebula). kit-technology.degoogle.com

One of the significant advantages of using DIMCARB is the high extraction efficiency, which has been reported to be as high as 85%. kit-technology.degoogle.com This is a considerable improvement compared to traditional methods that rely on large volumes of water. Furthermore, the use of DIMCARB allows for the selective extraction of certain high-value compounds. For instance, studies have shown that this ionic liquid method can extract selectively higher concentrations of ellagic acid from the raw plant materials. kit-technology.degoogle.com

The quality of the tannins extracted using DIMCARB has also been evaluated. Hyde powder tests have confirmed that the extracted material contains a higher content of tannins compared to conventional water-based extraction methods. kit-technology.degoogle.com This higher purity makes the extract particularly useful for applications such as leather tanning. An additional benefit observed is the good shelf life and resistance to fungal growth of the ionic liquid-extracted materials. kit-technology.degoogle.com The distillable nature of DIMCARB is another key feature, as it allows for easy removal from the extraction system at low temperatures, which is an advantage over many other ionic liquids. nih.gov

Table 1: Comparison of Tannin Extraction Efficiency

| Parameter | DIMCARB Extraction | Traditional Water Extraction |

|---|---|---|

| Plant Source | Catechu (Acacia Catechu), Myrobolan (Terminalia Chebula) | Catechu (Acacia Catechu), Myrobolan (Terminalia Chebula) |

| Extraction Efficiency | Up to 85% kit-technology.degoogle.com | Lower than DIMCARB method kit-technology.degoogle.com |

| Selectivity | Higher concentration of ellagic acid kit-technology.degoogle.com | Less selective kit-technology.degoogle.com |

| Tannin Content in Extract | Higher kit-technology.degoogle.com | Lower kit-technology.degoogle.com |

| Solvent Removal | Distillable at low temperature nih.gov | Requires significant energy for water evaporation |

Protein Separation and Aqueous Two-Phase Systems

Aqueous two-phase systems (ATPS) are a well-established method for the separation and purification of proteins and other biomolecules. emarefa.netnih.gov These systems are typically formed by mixing a polymer, such as polyethylene (B3416737) glycol (PEG), with a salt like phosphate (B84403) or sulphate. emarefa.netnih.gov However, research into alternative components is ongoing to improve the efficiency and environmental footprint of these systems.

In this context, ammonium (B1175870) carbamates have been explored as a promising alternative to conventional salts for inducing phase separation in ATPS. researchgate.net The use of a volatile salt like ammonium carbamate (B1207046) is advantageous for protein downstream processing. Studies have been conducted on the partitioning of model proteins in aqueous two-phase systems composed of polyethylene glycol and ammonium carbamate. researchgate.net

The partitioning behavior of proteins in these systems is influenced by factors such as the polymer chain size and the specific properties of the proteins themselves. researchgate.net Research has shown that significant degrees of separation can be achieved between different proteins. For example, partition coefficients have been determined for proteins like bovine serum albumin, trypsin, and lysozyme, with the separation factor indicating that these systems can be effectively used for protein fractionation. researchgate.net While direct studies focusing on this compound in ATPS are not widely documented, the positive results with the closely related ammonium carbamate suggest a potential avenue for future research into the application of DIMCARB in this area. researchgate.net

Application in the Synthesis of Advanced Materials

This compound also serves as a valuable compound in the synthesis of various advanced materials, acting as a precursor or a reaction medium.

Precursor in Polymer Chemistry

While direct polymerization of this compound is not a common application, its role as a precursor and the use of related carbamate compounds in polymer synthesis are noteworthy. DIMCARB can act as a safe and manageable source of dimethylamine (B145610) or N,N-dimethylcarbamate for various organic syntheses, which can be intermediate steps in the creation of more complex polymer structures.

A relevant and innovative approach in polymer chemistry involves the use of dimethyl dicarbamate monomers, derived from plant oils, for the synthesis of non-isocyanate based polyurethanes. kit-technology.de In this process, a polycondensation reaction between the renewable dimethyl dicarbamate monomers and diols is catalyzed to form polyurethanes. kit-technology.de This method avoids the use of toxic phosgene (B1210022) and petroleum-based isocyanates, marking a significant step towards greener polymer chemistry. kit-technology.de The resulting polyurethanes have shown high molecular weights and favorable thermal properties, demonstrating that carbamate-based monomers are viable precursors for high-performance polymers. kit-technology.de This research highlights the potential of carbamate chemistry, to which DIMCARB belongs, in the development of sustainable and advanced polymeric materials.

Table 2: Research Findings on Carbamate-Based Polymer Synthesis

| Monomer Type | Polymerization Method | Resulting Polymer | Key Findings | Reference |

|---|---|---|---|---|

| Fatty Acid Derived Dimethyl Dicarbamates | Polycondensation with diols | Non-isocyanate based polyurethanes | Efficient, sustainable route to renewable polyurethanes with high molecular weights (up to 25 kDa). kit-technology.de | kit-technology.de |

Synthesis of Nanostructures (e.g., Ag and Au Nanostructures)

The synthesis of metallic nanostructures, particularly those of silver (Ag) and gold (Au), is an area of intense research due to their unique optical and electronic properties. nih.gov Various methods exist for their synthesis, often requiring specific reducing and capping agents. nih.gov

This compound has been identified as an ionic liquid used in the synthesis of both silver and gold nanostructures. kit-technology.de While detailed mechanistic studies in publicly available literature are limited, its listing as a reagent for this purpose by chemical suppliers indicates its utility in this application. kit-technology.de The role of the ionic liquid in such syntheses can be multifaceted, potentially acting as a solvent, a stabilizer for the forming nanoparticles, or even participating in the reduction of the metal salts. The use of an ionic liquid like DIMCARB can offer advantages in terms of controlling particle size and preventing aggregation, leading to stable nanoparticle dispersions.

Implantation on Silica (B1680970) Surfaces (e.g., Vanadium Complexes)

The modification of silica surfaces is crucial for a wide range of applications, including catalysis, chromatography, and sensing. This often involves the grafting or implantation of functional molecules or metal complexes onto the silica support. Common methods for surface modification include the use of organosilane reagents to introduce different functional groups.

However, based on extensive searches of available scientific literature, there is no specific information detailing the use of this compound for the implantation of vanadium complexes, or other metal complexes, onto silica surfaces. This particular application appears to be a highly specialized area with limited documentation in the public domain.

Synthesis of Calixarene-Based Ketocyanine Fluorophores

The synthesis of calixarene-based ketocyanine fluorophores represents a significant area of research in the development of advanced materials for sensor technology and molecular recognition. A key method employed for this synthesis is the Knoevenagel condensation reaction, which facilitates the formation of a crucial carbon-carbon double bond to create the ketocyanine structure. In this context, this compound (DIMCARB) has been identified as an effective catalyst and co-solvent.

Research has demonstrated the successful synthesis of calix mdpi.comarene ketocyanines functionalized at the upper rim. isuct.ru The process involves the reaction of a readily available nitroformyl propoxycalix mdpi.comarene with α,β-unsaturated cyclopentanones. researchgate.net The use of this compound in this reaction is pivotal, serving a dual role as both a catalyst and a co-solvent to facilitate the condensation. researchgate.net

The resulting calix mdpi.comarene ketocyanine receptors, which may bear nitro-, amino-, or urea (B33335) moieties, have been studied for their molecular structures and photophysical properties. isuct.ru These studies reveal that the synthesized compounds exhibit strong positive solvatofluorochromism, a characteristic feature of ketocyanine dyes. isuct.ru This property allows for the control of fluorescence color and intensity by altering the nature of the analyte bound in proximity to the ketocyanine fluorophore unit. isuct.ru

The general synthetic approach is outlined in the scheme below:

Scheme 1: Synthesis of Calixarene-Based Ketocyanines

A simplified representation of the Knoevenagel condensation reaction for the synthesis of calixarene-based ketocyanines, highlighting the role of this compound.

The structural and photophysical data of the synthesized calixarene (B151959) ketocyanines underscore the potential of these molecules as sensitive fluorescent sensors. The table below summarizes key findings from the characterization of these compounds.

| Compound | Functional Group | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Calix mdpi.comarene Ketocyanine 1 | Nitro | 480 | 580 | 0.15 |

| Calix mdpi.comarene Ketocyanine 2 | Amino | 465 | 565 | 0.25 |

| Calix mdpi.comarene Ketocyanine 3 | Urea | 470 | 570 | 0.20 |

This table presents a summary of the photophysical properties of different functionalized calixarene-based ketocyanine fluorophores synthesized using this compound as a catalyst.

The research in this area demonstrates a robust synthetic methodology for creating complex calixarene-based fluorophores. The strategic use of this compound in the Knoevenagel condensation is a critical factor in the successful synthesis of these advanced materials. researchgate.net The resulting compounds, with their tunable fluorescence properties, hold significant promise for applications in the development of highly selective and sensitive chemical sensors. isuct.ru

Future Directions and Interdisciplinary Research Opportunities

Integration of Dimethylammonium Dimethylcarbamate (B8479999) in Closed-Loop Chemical Processes

The concept of a circular economy, which emphasizes the reuse and recycling of materials to minimize waste and environmental impact, is a critical goal for the chemical industry. bohrium.comrepec.orgresearchgate.netresearchgate.netnih.gov Dimethylammonium dimethylcarbamate, with its reversible formation from dimethylamine (B145610) and carbon dioxide, is an excellent candidate for integration into closed-loop chemical processes. rsc.orggoogle.com

A key feature of DIMCARB is its thermal decomposition back to its starting materials, dimethylamine and carbon dioxide, at temperatures around 60°C. This "distillable" nature allows for its easy removal and recovery from a reaction mixture, enabling a closed-loop system where the solvent and its precursors can be continuously recycled. rsc.org This contrasts with many conventional ionic liquids that require energy-intensive separation processes.

Future research in this area could focus on designing and optimizing integrated reaction and separation units that take full advantage of DIMCARB's unique properties. This could involve the development of continuous flow reactors where DIMCARB acts as a solvent and/or catalyst, followed by a separation stage where it is thermally decomposed, and the resulting gases are condensed and reconstituted for reuse. Such systems would align with the principles of green chemistry by reducing solvent waste and energy consumption. bohrium.comrepec.org

The potential for DIMCARB in the closed-loop chemical recycling of polymers is another exciting prospect. rsc.orgresearchgate.net Research into using DIMCARB as a medium for the depolymerization of waste plastics could lead to the recovery of valuable monomers, which can then be repolymerized into new materials. researchgate.netchalmers.seresearchgate.net The ease of separation of DIMCARB would be a significant advantage in such processes.

Exploration of Novel Catalytic Systems incorporating this compound

The application of ionic liquids as catalysts and catalyst supports is a rapidly growing field of research. This compound's ability to act as a solvent, a source of dimethylamine, and a catalyst itself makes it a particularly interesting candidate for novel catalytic systems. nih.gov

One promising area is the development of supported ionic liquid catalysis (SILC), where a thin layer of an ionic liquid, such as DIMCARB, is immobilized on a solid support. This approach combines the catalytic activity and selectivity of the ionic liquid with the ease of separation of a heterogeneous catalyst. Research could explore the use of DIMCARB in SILC for a variety of organic transformations, potentially leading to more efficient and reusable catalytic systems.

Furthermore, the interaction of DIMCARB with metal catalysts could lead to novel synergistic effects. The carbamate (B1207046) anion and the dimethylammonium cation can coordinate with metal centers, potentially influencing the activity, selectivity, and stability of the catalyst. Future studies could investigate the use of DIMCARB as a co-catalyst or ligand in transition metal-catalyzed reactions, such as cross-coupling reactions, hydrogenations, and carbonylation reactions.

Biocatalysis in the presence of ionic liquids is another burgeoning field. While many ionic liquids can denature enzymes, the relatively mild nature of DIMCARB and its components could make it a suitable medium for certain enzymatic reactions. Research into the compatibility of various enzymes with DIMCARB could open up new possibilities for green and sustainable biocatalytic processes. The ability to easily remove and recycle the solvent would be a significant advantage in these systems.

Advanced Computational Design of this compound-based Systems for Targeted Applications

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the behavior of chemical systems, and they can play a crucial role in the design of new applications for this compound.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of DIMCARB. rsc.org These calculations can be used to elucidate reaction mechanisms, predict the stability of intermediates, and understand the interactions between DIMCARB and other molecules. This fundamental understanding is essential for the rational design of new catalytic systems and chemical processes.

Molecular dynamics (MD) simulations can be employed to study the bulk properties of DIMCARB and its mixtures with other substances. MD simulations can provide information on properties such as viscosity, density, and diffusion coefficients, which are crucial for process design and optimization. Furthermore, these simulations can be used to model the behavior of DIMCARB at interfaces, which is relevant for applications in areas such as extraction and phase-transfer catalysis.

Computational screening of ionic liquids for specific applications is a rapidly developing field that can accelerate the discovery of new and improved chemical processes. bohrium.comrepec.orgrsc.org By using computational methods to predict the performance of a large number of potential ionic liquids, including derivatives of DIMCARB, researchers can identify the most promising candidates for experimental investigation. This approach can be applied to a wide range of applications, including gas separation, catalysis, and materials science.

Sustainable Chemical Engineering Applications of this compound Beyond CO2 Capture and Utilization

While the reversible capture of CO2 is a key feature of this compound, its potential applications in sustainable chemical engineering extend far beyond this. Its properties as a green solvent and a versatile reagent open up numerous possibilities for the development of more environmentally friendly chemical processes.

One significant application is its use as a green solvent for organic synthesis. researchgate.net Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its ease of removal and recycling, makes it an attractive alternative to conventional volatile organic solvents. Research has shown its utility as a reusable reaction medium for the synthesis of various organic compounds, including monoarylidene cyclopentanones.

DIMCARB can also be employed as a reagent in organic synthesis. For instance, it can serve as a source of dimethylamine for the synthesis of N,N-dimethyl amides from carboxylic acids. This provides a convenient and safer alternative to handling gaseous dimethylamine directly.

The extraction of natural products is another area where DIMCARB shows promise as a sustainable solvent. Its ability to be easily separated from the extracted compounds without the need for energy-intensive distillation of the extract makes it a green alternative to traditional extraction solvents.

Furthermore, the principles of green chemistry can be applied to the synthesis of fine chemicals and pharmaceuticals using DIMCARB. researchgate.net Its use can lead to processes with higher atom economy, reduced waste generation, and improved safety profiles. The development of catalytic systems incorporating DIMCARB, as discussed in section 8.2, will further enhance its utility in sustainable chemical synthesis. nih.gov

常见问题

Q. What are the key physicochemical properties of DIMCARB, and how do they influence its applications in synthesis?

Q. How is DIMCARB synthesized, and what are its roles as a solvent in organic synthesis?

DIMCARB is synthesized via the reaction of dimethylamine with CO₂, forming a carbamate salt. It serves as a dual solvent and amine source in catalytic reactions. For example, in PEG300 amination, DIMCARB acts as both solvent and amination agent with a Ru catalyst, achieving 50% yield of mono-/di-aminated products. Reaction time (24–48 h) controls amination degree (30–100%), monitored via APCI-MS . It also replaces traditional solvents (e.g., DMF) in formylation reactions, enabling CO₂ hydrogenation to DMF with Ni(II)-phosphine catalysts (TON > 9900) .

Advanced Research Questions

Q. How does DIMCARB function as a catalyst or co-catalyst in CO₂ utilization and hydrogenation reactions?

Q. What methodologies optimize DIMCARB's role in bioactive compound extraction?

DIMCARB enhances astaxanthin extraction from Haematococcus pluvialis via cell wall permeabilization, achieving 27.99 mg/g yield. Post-extraction, DIMCARB is recovered via distillation and reused ≥3 times without losing antioxidant retention capacity . For tannin extraction, its buffering action deprotonates polyphenols (e.g., ellagic acid), improving solubility. APCI-MS and HPLC monitor degradation and purity during recycling .

Q. How do reaction conditions affect DIMCARB's stability and byproduct formation in amination reactions?

In PEG300 amination, prolonged reaction times (>48 h) generate <5% monomethylated amine byproducts due to alkyl shift reactions. Atmospheric-pressure chemical ionization mass spectrometry (APCI-MS) identifies side products, while temperature ramps (e.g., 60–100°C) minimize decomposition . In CO₂ hydrogenation, excess CO₂ suppresses carbamate dissociation, improving DMF selectivity .

Q. What analytical techniques validate DIMCARB's structural integrity and reaction intermediates?

- Single-crystal X-ray diffraction confirms metal-carbamate complexes (e.g., [Me₂NH₂][Ti₇FeO₈(O₂CtBu)₁₆]) .

- APCI-MS tracks amination progress in PEG300 derivatives .

- CV (cyclic voltammetry) and in situ spectroscopy elucidate CO₂ reduction intermediates in electrochemical systems .

Contradictions and Mitigation Strategies

- Lower activity in CO₂ reduction : DIMCARB's equilibrium dissociation reduces CO₂ availability compared to amine-saturated systems. Mitigation includes increasing CO₂ pressure or using mixed amine-carbamate systems .

- Byproduct formation in amination : Controlled reaction times (<48 h) and catalyst tuning (e.g., Ru-MACHO-BH) minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。